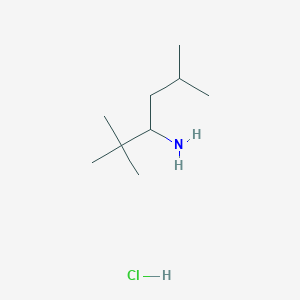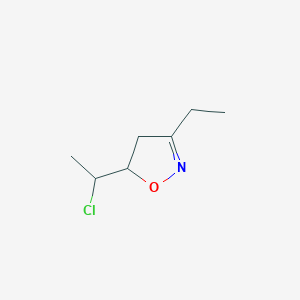
N-Boc-4-(4-boc-piperazinocarbonyl)piperidine
Overview
Description
“N-Boc-4-(4-boc-piperazinocarbonyl)piperidine” is a chemical compound with the molecular formula C20H35N3O5 . It has a molecular weight of 397.52 . The IUPAC name for this compound is "tert-butyl 4- { [1- (tert-butoxycarbonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Boc-4-(4-boc-piperazinocarbonyl)piperidine” include a molecular weight of 397.52 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis of Potent Analgesics
N-Boc-4-(4-boc-piperazinocarbonyl)piperidine: is utilized in the synthesis of Fentanyl , a potent synthetic opioid analgesic . The compound serves as a precursor in the synthesis process, where its structural integrity contributes to the formation of Fentanyl’s pharmacophore. The methodology reported avoids standard purification techniques, streamlining the synthesis process .
Development of GPR119 Agonists
This compound has been used in the synthesis of GPR119 selective agonists . These agonists are being explored as potential anti-obesity drugs due to their role in enhancing incretin release, which can modulate glucose homeostasis and appetite .
Chemical Biological Research
In the realm of chemical biological research, N-Boc-4-(4-boc-piperazinocarbonyl)piperidine is a key intermediate. Its stability and reactivity make it suitable for developing compounds with potential applications in defense and biotechnology sectors .
Material Safety and Handling Studies
The handling and safety protocols of this compound are of significant interest. Research into its physical properties, such as melting and boiling points, and its reactivity under various conditions, informs best practices for laboratory safety .
Organic Synthesis Methodologies
The compound’s role in organic synthesis is not limited to pharmaceuticals. It’s also used in developing new synthetic methodologies that can be applied to a broad range of organic compounds, enhancing efficiency and selectivity in chemical reactions .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O5/c1-19(2,3)27-17(25)22-9-7-15(8-10-22)16(24)21-11-13-23(14-12-21)18(26)28-20(4,5)6/h15H,7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUCKFWZYOLRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-(4-boc-piperazinocarbonyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)


![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)

![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)



